molecular formula C8H4ClF4NO B13680543 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride

Cat. No.: B13680543
M. Wt: 241.57 g/mol
InChI Key: JPVSAPPTDCZISW-UHFFFAOYSA-N
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Description

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a chemical compound with the molecular formula C8H4ClF4NO and a molecular weight of 241.57 g/mol . This compound is known for its unique structural features, including the presence of both fluorine and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of (Z)-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride with various reagents under specific conditions. One common method involves the use of alkynol and triethylamine (Et3N) in a 1,3-dipolar cycloaddition reaction . The reaction conditions often include the use of solvents such as hexanes and ethyl acetate, and the product is purified through column chromatography.

Chemical Reactions Analysis

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include triethylamine, alkynols, and various solvents such as hexanes and ethyl acetate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, including inhibition of specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H4ClF4NO

Molecular Weight

241.57 g/mol

IUPAC Name

3-fluoro-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H4ClF4NO/c9-7(14-15)4-1-2-5(6(10)3-4)8(11,12)13/h1-3,15H

InChI Key

JPVSAPPTDCZISW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=NO)Cl)F)C(F)(F)F

Origin of Product

United States

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